molecular formula C6H3I2NO2 B1340216 1,3-Diiodo-5-nitrobenzene CAS No. 57830-60-1

1,3-Diiodo-5-nitrobenzene

Cat. No. B1340216
CAS RN: 57830-60-1
M. Wt: 374.9 g/mol
InChI Key: JIVYEUNBDFYQRD-UHFFFAOYSA-N
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Description

1,3-Diiodo-5-nitrobenzene is a chemical compound characterized by the presence of two iodine atoms and a nitro group attached to a benzene ring. It is generally used in dyes, stains, indicators, general laboratory use, and other industrial applications . It is a light-red to brown solid .


Synthesis Analysis

1,3-Diiodo-5-nitrobenzene can be synthesized in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . It has been used as a key intermediate in a variety of studies, including the self-assembly of porphyrin-based supramolecular systems, the organogelation of halogen-functionalized dendrons, and the formation of redox-active ferrocene derivatives .


Molecular Structure Analysis

The molecular formula of 1,3-Diiodo-5-nitrobenzene is C6H3I2NO2 . It contains a total of 14 bonds; 11 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 nitro group (aromatic) . The structure of 1,3-diiodo-5-nitrobenzene features a close Type 1 I-I contact .


Physical And Chemical Properties Analysis

1,3-Diiodo-5-nitrobenzene is a light-red to brown solid . Its molecular weight is 374.9 g/mol . The melting point is 103-105°C .

Scientific Research Applications

Self-Assembly of Porphyrin-Based Supramolecular Systems

1,3-Diiodo-5-nitrobenzene has been utilized as a key intermediate in the self-assembly of porphyrin-based supramolecular systems. These systems are of interest due to their potential applications in photodynamic therapy and solar energy conversion .

Organogelation of Halogen-Functionalized Dendrons

This compound has also been used in the study of organogelation involving halogen-functionalized dendrons. Organogels are significant for their applications in drug delivery systems and tissue engineering .

Formation of Redox-Active Ferrocene Derivatives

Another application involves the formation of redox-active ferrocene derivatives. Ferrocene and its derivatives are widely researched for their electrochemical properties, which are useful in designing new materials for batteries and catalysis .

Crystallography Studies

1,3-Diiodo-5-nitrobenzene has been used in crystallography studies to compare close contacts and related properties with other halogenated nitrobenzenes. Understanding these interactions is crucial for designing materials with specific crystal packing and properties .

Safety and Hazards

1,3-Diiodo-5-nitrobenzene is associated with several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

1,3-diiodo-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3I2NO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVYEUNBDFYQRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1I)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3I2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10478251
Record name 3,5-diiodonitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diiodo-5-nitrobenzene

CAS RN

57830-60-1
Record name 3,5-diiodonitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-diiodo-5-nitrobenzene
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Synthesis routes and methods I

Procedure details

To an iced-cooled solution of concentrated H2SO4 (95-98%, 100 mL) was added in small portions 2,6-diiodo-4-nitroaniline (25 g, 64.1 mmol). After complete dissolution of the aniline, NaNO2 (9.7 g, 141 mmol) was added at 0° C. and stirred for 2 h at this temperature. Then, the viscous black solution was poured into ice (500 g) and any solid material was filtered off. The brown filtrate obtained was carefully poured into a refluxed solution of CuSO4.5H2O (1.0 g, 6.4 mmol) in EtOH (300 mL) and stirred at reflux for 2 h to reduce the diazonium salt. After cooling to room temperature, 3,5-diiodonitrobenzene precipitated from the reaction mixture. After filtration, the product was then recrystallized with hot EtOH to give 15.92 g (67%) of fine brown needles. HR-MS-EI(+): calculated for C6H3I2NO2 [M] 374.8253, found 374.8354.
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100 mL
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reactant
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25 g
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reactant
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9.7 g
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500 g
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Name
CuSO4.5H2O
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1 g
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reactant
Reaction Step Four
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300 mL
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[Compound]
Name
diazonium salt
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Reaction Step Five
Yield
67%

Synthesis routes and methods II

Procedure details

To an ice-cold solution of 2,6-diiodo-4-nitro-aniline (25.0 g, 0.06 mol) in ethanol (625 mL) was added dropwise conc. H2SO4 (50.0 ml, 0.90 mol) over 30-45 min with constant stirring. The reaction mixture was heated to 60° C. and sodium nitrite (9.70 g, 0.14 mol) was added to the reaction mixture portion wise. The resulting yellow colored reaction mixture was heated slowly to 90° C. and refluxed for 2 to 2.5 h. After cooling to room temperature, the mixture was poured into ice water. The reddish brown solid thus obtained was filtered, washed with water and dried to give the desired compound as a yellow solid (17.0 g, 72%).
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625 mL
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ice water
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Yield
72%

Synthesis routes and methods III

Procedure details

13.8 g (0.2M) of sodium nitrite was added portionwise slowly to 96 mL of conc. sulfuric acid at 0° C. The resulting thick mixture was stirred at 0° C. for 10 minutes. A suspension of 68.25 g (0.175M) of finely powdered 4-nitro-2,6-diiodoaniline in 175 mL of glacial acetic acid was added cautiously portionwise to the above mixture at 0° C. After the addition, the mixture was stirred 30 mins. The resulting slurry was then added slowly to a vigorously stirred suspension of 4 g of cuprous oxide in 420 mL of absolute ethanol over a period of 25 mins. Vigorous effervescence was observed during this addition. The resulting mixture was stirred 20 mins. at room temperature and then heated to reflux for 30 minutes. After cooling, this reaction mixture was poured onto a large amount of ice. The solid which separated was filtered, and washed with water. This solid was dissolved in a minimum amount of chloroform, dried over anhyd. magnesium sulfate, and the solvent was removed to give 62 g of 3,5-diiodnitrobenzene as a yellow solid. ##STR135##
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13.8 g
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96 mL
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175 mL
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cuprous oxide
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4 g
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420 mL
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solvent
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Synthesis routes and methods IV

Procedure details

13.8 G (0.2M) of solid sodium nitrite were slowly added to stirred concentrated sulfuric acid at 0° C. The resulting thick mixture was stirred at 0° C. for 10 mins. A suspension of 68.28 G (0.175M) of finely powdered 2,6-diiodo-4-nitroaniline in 175 mL of glacial acetic acid was added portionwise cautiously to the above mixture at 0° C. over a period of 25 minutes. This mixture was then stirred 30 mins, and then added to a vigorously stirred suspension of 4 G of cuprous oxide in 420 mL of absolute ethanol over a period of 25 minutes. Vigorous effervescence was observed during this addition. The resulting mixture was stirred 20 mins. at room temperature and then heated to reflux for 30 mins. After cooling, this reaction mixture was poured into large amount of ice. Solid separated was filtered, and washed with water. This solid was dissolved in minimum amount of chloroform, and dried over anhydrous magnesium sulfate. Solvent removal gave 62 G of 3,5-diiodo-nitrobenzene as light yellow solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Diiodo-5-nitrobenzene
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Q & A

Q1: What is the significance of the crystal structure of 1,3-Diiodo-5-nitrobenzene?

A1: The crystal structure of 1,3-Diiodo-5-nitrobenzene reveals important information about its intermolecular interactions. It crystallizes in the centrosymmetric space group P21/m and is isostructural with 1,3-dibromo-5-nitrobenzene and 1,3-dichloro-5-nitrobenzene []. The presence of iodine atoms leads to a distinct Type 1 I...I contact, influencing the three-dimensional packing of the molecules within the crystal lattice []. This understanding of its structure can inform potential applications in materials science.

Q2: How does the size of the halogen atom influence intermolecular interactions in 1,3-dihalo-5-nitrobenzene compounds?

A2: The size of the halogen atom plays a crucial role in dictating the types of nonbonded close contacts observed in 1,3-dihalo-5-nitrobenzene structures []. For instance, 1,3-diiodo-5-nitrobenzene exhibits Type 1 I...I contacts due to the larger size of iodine atoms []. In contrast, 1,3-dibromo-5-nitrobenzene shows nitro-O…Br contacts, while 1,3-dichloro-5-nitrobenzene displays both nitro-O…Cl and bifurcated C-H…O(nitro) interactions []. These variations highlight the impact of halogen size on the nature and strength of intermolecular forces.

Q3: Can 1,3-diiodo-5-nitrobenzene be used as a precursor in organic synthesis?

A3: Yes, 1,3-diiodo-5-nitrobenzene serves as a valuable starting material for synthesizing complex molecules. For example, it can be transformed into 1,2-bis[3,5-bis(ethylthio)phenyl]diazane through a series of reactions []. This compound can then be further modified to create sulfur-bridged benzidines like 1,2-benzodithiino[5,4,3-cde][1,2]benzodithiin-2,7-diamine, which have potential applications in materials science and organic electronics [].

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